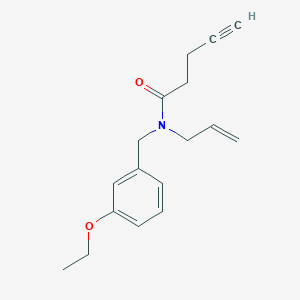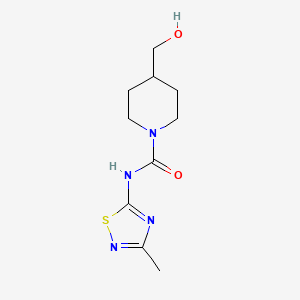![molecular formula C19H22N2O3 B5901742 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide, also known as HM-3, is a chemical compound with the molecular formula C20H24N2O3. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide exerts its therapeutic effects by inhibiting the activity of the enzyme human 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is involved in the synthesis of cholesterol, which is a key component of cell membranes and is required for the growth and proliferation of cancer cells. By inhibiting HMG-CoA reductase, 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide reduces the levels of cholesterol in cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of cholesterol and triglycerides in the blood, which can help to prevent the development of cardiovascular disease. 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. However, one limitation of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide is that it has low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the investigation of the potential therapeutic applications of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide in various diseases, including cancer and viral infections. Additionally, the development of new drug delivery systems for 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide could help to improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-aminobenzoyl chloride with 4-pentanoylaniline in the presence of triethylamine. The resulting product is then reacted with 3-hydroxy-2-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the replication of human cytomegalovirus (HCMV), a common virus that can cause severe disease in immunocompromised individuals. 3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-8-18(23)20-14-9-11-15(12-10-14)21-19(24)16-6-5-7-17(22)13(16)2/h5-7,9-12,22H,3-4,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDMPJODKUXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B5901663.png)
![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5901668.png)
![N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)
![N-isopropyl-1,6-dimethyl-4-oxo-N-[2-(phenylthio)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B5901696.png)
![3-[allyl(3-phenylprop-2-yn-1-yl)amino]propane-1,2-diol](/img/structure/B5901701.png)

![1-(1-isobutyl-1H-imidazol-5-yl)-N-{[2-(propylthio)pyrimidin-5-yl]methyl}methanamine](/img/structure/B5901721.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5901728.png)
![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)
![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901780.png)